6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Übersicht

Beschreibung

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is a white crystalline solid with a distinct aromatic odor. This compound is sparingly soluble in water but can dissolve in organic solvents such as ether and dichloromethane . It is primarily used as an intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the hydrogenation of 6-methylnaphtho[2,1-b]furan followed by acid-catalyzed carboxylation . This method is commonly employed in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that 6-hydroxy-2-methylbenzofuran-3-carboxylic acid exhibits significant activity against various cancer cell lines. It has been noted for its ability to inhibit receptor tyrosine kinases, which are often overexpressed in cancers such as breast and ovarian cancer. The compound may modulate pathways involved in cell proliferation and survival, suggesting a potential role as an anticancer agent .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on MbtI (an enzyme linked to mycobacterial metabolism), with an IC50 value indicating effective inhibition at micromolar concentrations . This suggests its potential use in developing novel antibacterial agents targeting mycobacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, although further research is necessary to elucidate the mechanisms involved .

Neuroprotective Properties

The compound's structural features indicate potential neuroprotective effects, which may be explored in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, and the carboxylic acid group plays a significant role in its binding affinity to target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid can be compared with other similar compounds, such as:

- 2-Benzofurancarboxaldehyde

- 3-Furoic acid

- Coumarin-3-carboxylic acid

- 3-Thiophenecarboxaldehyde

These compounds share structural similarities but differ in their functional groups and specific properties

Biologische Aktivität

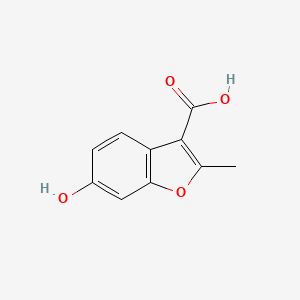

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (C₁₀H₈O₄) is an organic compound characterized by a benzofuran structure, which consists of a fused benzene and furan ring. The presence of a hydroxyl group at the 6-position and a carboxylic acid group at the 3-position enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural attributes, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Structural Features:

- Benzofuran Core: A fused benzene and furan ring system.

- Hydroxyl Group (-OH): Located at the 6-position, potentially involved in hydrogen bonding.

- Carboxylic Acid Group (-COOH): Positioned at the 3-position, enhancing solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity:

- The compound has shown potential as an inhibitor against certain enzymes involved in bacterial cell wall synthesis. Its structural similarity to other bioactive compounds suggests possible anti-inflammatory and antimicrobial properties, although further studies are needed to fully elucidate these effects .

-

Anticancer Properties:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The structure-activity relationship (SAR) analysis indicates that modifications to the benzofuran structure can enhance cytotoxicity .

- For instance, derivatives of benzofuran with specific substitutions exhibited significant antiproliferative activity, with some compounds showing IC50 values below 50 µM against cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

- Mechanism of Action:

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Eigenschaften

IUPAC Name |

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVELFLPOFDICQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622867 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854515-52-9 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.